1-Ethylazetidin-3-ol

Description

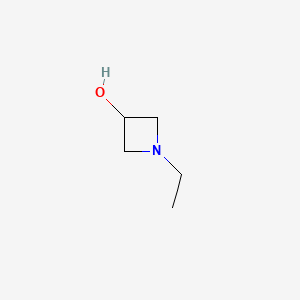

1-Ethylazetidin-3-ol is a four-membered azetidine ring derivative substituted with an ethyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C₅H₁₁NO, with a molecular weight of 101.15 g/mol and a CAS number of 35995-21-2 (base compound) or 1354940-66-1 (hydrochloride salt) . The compound is commercially available with purities ≥97% and is widely utilized in pharmaceutical and materials science research due to its balanced steric and electronic properties . Its hydrochloride salt is stable at room temperature, making it suitable for synthetic applications .

Properties

IUPAC Name |

1-ethylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWVFGREWGXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550336 | |

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35995-21-2 | |

| Record name | 1-Ethylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylazetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of azetidine with ethylating agents under controlled conditions. For instance, a reaction with sodium methylate in methanol at ambient temperature can yield this compound with a 75% yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylazetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized azetidines .

Scientific Research Applications

1-Ethylazetidin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethylazetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Steric and Electronic Effects

- Ethyl vs. Methyl : The ethyl group in this compound introduces moderate steric hindrance compared to the smaller methyl group in 1-Methylazetidin-3-ol. This difference impacts reactivity in substitution reactions and binding affinity in biological systems .

- Ethyl vs. Phenyl/Benzyl/Benzhydryl : Larger aromatic substituents (phenyl, benzyl, benzhydryl) significantly increase steric bulk and lipophilicity. For example, 1-Benzhydrylazetidin-3-ol (MW = 239.32) is suited for applications requiring hydrophobic interactions, such as enzyme inhibitors .

Physicochemical Properties

- Boiling Point : 1-Methylazetidin-3-ol has a boiling point of 116°C , while data for the ethyl analog is unavailable. The lower molecular weight of the methyl derivative contributes to its volatility .

- Basicity : The pKa of 1-Methylazetidin-3-ol (14.58 ) suggests stronger basicity compared to other analogs, likely due to reduced steric hindrance around the nitrogen .

Research Findings and Industrial Relevance

- Patent Activity : this compound is referenced in 104 patents , highlighting its industrial significance in medicinal chemistry .

- Biological Activity : Derivatives with ethyl or benzhydryl groups show promise in modulating protein-protein interactions, attributed to their balanced hydrophobicity and stereochemistry .

Biological Activity

1-Ethylazetidin-3-ol, a cyclic organic compound with the molecular formula CHNO, has drawn attention in various fields, including medicinal chemistry and biochemistry. Its chiral nature allows for diverse biological interactions, making it a subject of interest for researchers aiming to explore its therapeutic potential.

This compound can be synthesized through several methods, typically involving the reaction of azetidine with ethylating agents. For example, a common synthesis route involves using sodium methylate in methanol, yielding the compound with approximately 75% efficiency. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which further enhances its utility in synthetic chemistry.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity and Applications

This compound has been investigated for its potential applications in medicine and biology. Key findings regarding its biological activity include:

- Enzyme Mechanisms : The compound is utilized as a probe in studies investigating enzyme mechanisms, helping to elucidate biological pathways.

- Therapeutic Potential : Preliminary studies suggest that it may have therapeutic applications, particularly in developing drugs targeting specific molecular pathways.

- Antibacterial Activity : Although not directly studied for antibacterial properties, related compounds such as lincomycin derivatives modified with azetidine structures have shown moderate antibacterial activity against strains like Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that similar modifications could enhance the biological profile of this compound.

Case Studies

Research has demonstrated the utility of azetidine derivatives in drug development. For instance:

- A study on lincomycin derivatives highlighted that modifications at the C-7 position of lincomycin can lead to enhanced antibacterial activity against resistant strains. This emphasizes the importance of structural modifications in developing effective therapeutics .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | CHNO | Potential therapeutic applications |

| 1-Methylazetidin-3-ol | CHNO | Similar reactivity but different interactions |

| Azetidine | CHN | Parent compound; less specific activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.